6-N-Hydroxylaminopurine

Vue d'ensemble

Description

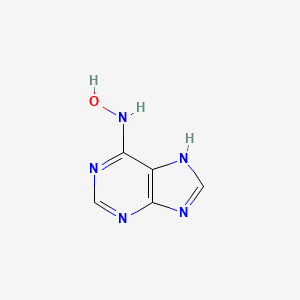

6-N-Hydroxylaminopurine is a purine analog that has garnered significant interest due to its unique properties and potential applications in various fields. It is structurally similar to adenine, with a hydroxylamine group replacing one of the exocyclic amino hydrogens. This modification imparts distinct chemical and biological characteristics to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-N-Hydroxylaminopurine can be synthesized through several methods. One common approach involves the reaction of adenine with hydroxylamine under controlled conditions. The reaction typically requires an acidic or neutral pH and is carried out at elevated temperatures to facilitate the substitution of the amino group with a hydroxylamine group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include the concentration of reactants, temperature control, and purification steps to isolate the desired product .

Analyse Des Réactions Chimiques

Metabolic Activation to Nucleotide Forms

6-N-HAP requires enzymatic conversion to exert its biological effects. In bacterial and eukaryotic systems, it is phosphorylated to its deoxyribonucleoside triphosphate (d(6-HAP)TP), enabling incorporation into DNA . This activation step is critical for its mutagenic and genotoxic activity. For example:

-

Mutation Frequency : In Escherichia coli, 6-N-HAP induces mutation frequencies up to mutants per survivor at concentrations ≥5 μg/ml .

-

DNA Synthesis Interference : d(6-HAP)TP competes with dATP during replication, causing mismatches and replication errors .

DNA Incorporation and Mutagenesis

6-N-HAP’s mutagenicity arises from its ability to mimic adenine while disrupting base-pairing fidelity. Key findings include:

-

Mutation Spectrum : In yeast (Saccharomyces cerevisiae), 6-N-HAP predominantly induces transition mutations (A·T→G·C and G·C→A·T), accounting for ~70% of substitutions . This contrasts with spontaneous mutations, which are mostly deletions/insertions (Table 1).

| Mutation Type | 6-N-HAP-Induced (%) | Spontaneous (%) |

|---|---|---|

| Transition (A·T↔G·C) | 70 | 22 |

| Transversion | 20 | 15 |

| Frameshift (indels) | 10 | 78 |

Data derived from yeast mutagenesis assays .

-

Mechanistic Basis : Structural studies suggest that 6-N-HAP pairs with cytosine during replication but can tautomerize or form mismatches, leading to base substitutions .

Enzymatic Detoxification in Bacteria

Bacteria like Escherichia coli detoxify 6-N-HAP via the molybdenum cofactor (Moco)-dependent enzyme YiiM , which reduces it to adenine . Structural and functional insights include:

-

Catalytic Site : YiiM’s cavity contains a Moco-binding site with conserved residues (e.g., Cys119) that facilitate electron transfer for reduction .

-

Kinetics : YiiM operates in tandem with NADPH-dependent flavoproteins (e.g., CysJ) to reduce 6-N-HAP, with activity dependent on Moco integrity and redox conditions .

Riboswitch-Mediated Transcriptional Regulation

6-N-HAP binds guanine riboswitches in Gram-positive bacteria, terminating transcription of downstream genes (e.g., purine transporters) . Key observations:

-

Binding Affinity : In Listeria monocytogenes, 6-N-HAP reduces expression of riboswitch-controlled genes (lmo0573, lmo1885) by 60–80% at 100 μM .

-

Secondary Effects : Despite riboswitch binding, the primary bactericidal effect is independent of transcriptional termination and instead linked to DNA damage .

Comparative Mutagenic Potency

6-N-HAP’s mutagenic efficiency varies across systems:

-

vs. Benzo[a]pyrene : In Syrian hamster embryo cells, 6-N-HAP induces 3–12.5× fewer transformations per mutation compared to benzo[a]pyrene, indicating lower carcinogenic potential per mutagenic event .

-

vs. 2-Aminopurine : 6-N-HAP is 100× more potent in inducing mutations ( vs. mutants per cell) .

Chemical Stability and Reactivity

Antimicrobial and Anticancer Activity

Applications De Recherche Scientifique

Antimicrobial Activity

6-N-HAP has been shown to possess potent antibacterial properties, particularly against Gram-positive pathogens such as Listeria monocytogenes and Staphylococcus aureus. Research indicates that 6-N-HAP reduces the viability of these bacteria by increasing mutation rates and inducing the SOS response, which is a cellular response to DNA damage.

- Mechanism of Action : The compound targets guanine riboswitches in bacteria, leading to the termination of downstream gene expression. However, its bactericidal effect is not solely dependent on this mechanism, as it also acts as a mutagen, thereby enhancing genetic variability within bacterial populations .

- Case Study : In a study examining the effects of various purine analogs on Listeria monocytogenes, only 6-N-HAP significantly inhibited bacterial growth at concentrations as low as 100 μM. The compound demonstrated a bactericidal effect by decreasing the number of viable bacteria by approximately 100-fold compared to untreated controls .

Mutagenesis Studies

6-N-HAP is recognized as a powerful mutagen in various organisms, including bacteria and yeast. Its ability to induce mutations makes it a valuable tool for studying genetic mechanisms and DNA repair processes.

- Universal Mutagen : Studies have classified 6-N-HAP and its derivatives as universal mutagens due to their effectiveness across different biological systems. They are incorporated into DNA, leading to ambiguous base pairing and subsequent mutations during DNA replication .

- Experimental Findings : Research on Escherichia coli mutants has shown that exposure to 6-N-HAP results in hypersensitivity due to defects in molybdenum cofactor biosynthesis, highlighting its role in mutagenesis and the study of genetic stability .

Gene Regulation

The compound's interaction with riboswitches presents opportunities for exploring gene regulation mechanisms. By targeting specific RNA structures, 6-N-HAP can modulate gene expression in bacterial systems.

- Guanine Riboswitch Interaction : In addition to its antibacterial effects, 6-N-HAP has been demonstrated to inhibit gene expression regulated by guanine riboswitches. This property can be utilized to dissect regulatory networks within microbial genomes .

Structural Biology Insights

Recent studies have provided insights into the structural biology of proteins involved in the detoxification of 6-N-HAP. Understanding these interactions can inform future applications in biotechnology and pharmacology.

- Detoxification Mechanisms : Proteins such as YiiM have been identified as playing crucial roles in reducing mutagenic 6-N-HAP to non-toxic forms like adenine. This knowledge expands our understanding of microbial resistance mechanisms against purine analogs .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of 6-N-Hydroxylaminopurine involves its incorporation into DNA, where it can induce mutations by mispairing during DNA replication. This mutagenic effect is due to the altered hydrogen bonding properties of the hydroxylamine group. The compound also interacts with riboswitches, leading to changes in gene expression and inhibition of bacterial growth .

Comparaison Avec Des Composés Similaires

2-Aminopurine: Another purine analog used in genetic studies.

6-Thioguanine: A purine analog with applications in cancer treatment.

8-Oxoguanine: A mutagenic compound formed by oxidative damage to DNA.

Uniqueness: 6-N-Hydroxylaminopurine is unique due to its specific hydroxylamine modification, which imparts distinct mutagenic and antibacterial properties. Unlike other purine analogs, it has shown efficacy against a range of bacterial pathogens, making it a valuable tool in antimicrobial research .

Activité Biologique

6-N-Hydroxylaminopurine (6-N-HAP) is a purine analog that has garnered attention for its unique biological activities, particularly its antibacterial and mutagenic properties. This article explores the compound's mechanisms of action, its effects on various organisms, and relevant case studies that highlight its potential applications in microbiology and genetics.

6-N-HAP exhibits its biological activity primarily through two mechanisms: antibacterial effects and mutagenesis .

Antibacterial Effects

Recent studies have shown that 6-N-HAP significantly reduces the viability of Listeria monocytogenes, a Gram-positive bacterium. Unlike other purine analogs, 6-N-HAP effectively inhibits bacterial growth by targeting guanine riboswitches, leading to the termination of downstream gene expression. However, this bactericidal effect does not solely rely on this mechanism; it also increases the mutation rate within the bacteria, inducing the SOS response, which is a cellular reaction to DNA damage .

In a comparative study of various purine analogs, only 6-N-HAP demonstrated a substantial reduction in L. monocytogenes viability at concentrations as low as 100 µM. The compound was shown to decrease bacterial counts significantly, suggesting a potent bactericidal effect .

Mutagenesis

The mutagenic properties of 6-N-HAP are particularly pronounced in both prokaryotic and eukaryotic organisms. It has been identified as a potent mutagen in Saccharomyces cerevisiae (yeast), where it causes lethal mutations and is controlled by the HAM1 gene. This gene's expression is critical for cellular sensitivity to 6-N-HAP, indicating that it plays a significant role in the mutagenic response .

Studies have indicated that 6-N-HAP can substitute for adenine during DNA replication, leading to mispairing with cytosine and resulting in point mutations. This characteristic makes it a valuable tool for genetic studies aimed at understanding mutational processes and their implications in higher eukaryotes .

Study on Listeria monocytogenes

A pivotal study focused on the effects of 6-N-HAP on Listeria monocytogenes demonstrated that exposure to the compound resulted in:

- Growth Inhibition : A reduction in bacterial growth was observed after treatment with 100 µM of 6-N-HAP.

- Mutation Rate Increase : The compound induced an increase in mutation rates, suggesting its role as a mutagen.

- Virulence Factor Repression : Notably, there was a decrease in the expression of virulence factors regulated by PrfA, which is crucial for L. monocytogenes pathogenicity .

Study on Yeast Sensitivity

In another significant study involving yeast (Saccharomyces cerevisiae), researchers found that:

- HAM1 Gene Role : The HAM1 gene was identified as crucial for mediating sensitivity to 6-N-HAP. Mutants lacking functional HAM1 displayed heightened sensitivity to the mutagen.

- Mutational Analysis : The study provided insights into how 6-N-HAP induces mutations at specific loci, contributing to our understanding of genetic stability and mutagenesis mechanisms .

Comparative Data Table

The following table summarizes key findings regarding the biological activity of this compound across different studies:

Propriétés

IUPAC Name |

N-(7H-purin-6-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c11-10-5-3-4(7-1-6-3)8-2-9-5/h1-2,11H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCQWVQNMGNYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044959 | |

| Record name | N-Hydroxy-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5667-20-9 | |

| Record name | 6-Hydroxyaminopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5667-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-N-Hydroxylaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005667209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-N-Hydroxylaminopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxy-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxy-1H-adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.